3,4-Diethyl-2,4-dimethylhexane
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Overview
Description
3,4-Diethyl-2,4-dimethylhexane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon composed of a hexane backbone with ethyl and methyl groups attached at specific positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-2,4-dimethylhexane typically involves the alkylation of a hexane derivative. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and a controlled temperature to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of more complex hydrocarbons. This process uses metal catalysts like palladium or platinum to facilitate the addition of hydrogen atoms to the carbon skeleton, resulting in the formation of the desired branched alkane .
Chemical Reactions Analysis
Types of Reactions
3,4-Diethyl-2,4-dimethylhexane primarily undergoes reactions typical of alkanes, such as:
Combustion: Reacts with oxygen to produce carbon dioxide and water.
Halogenation: Reacts with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Breaks down into smaller hydrocarbons under high temperature and pressure.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens and UV light.
Cracking: Requires high temperature and pressure, often in the presence of a catalyst.
Major Products Formed
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Haloalkanes (e.g., chloroalkanes, bromoalkanes).
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
3,4-Diethyl-2,4-dimethylhexane has various applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of branched alkanes.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry
Mechanism of Action
As a hydrocarbon, 3,4-Diethyl-2,4-dimethylhexane does not have a specific mechanism of action in biological systems. its interactions with other molecules are primarily driven by van der Waals forces and hydrophobic interactions. In chemical reactions, it acts as a substrate that can undergo various transformations depending on the reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylhexane: A similar branched alkane with two methyl groups attached to the hexane backbone.
3-Ethyl-2,4-dimethylhexane: Another branched alkane with an ethyl and two methyl groups attached to the hexane backbone.
2,4-Dimethylhexane: A branched alkane with two methyl groups attached at different positions on the hexane backbone.
Uniqueness
3,4-Diethyl-2,4-dimethylhexane is unique due to its specific arrangement of ethyl and methyl groups, which can influence its physical and chemical properties. This unique structure can affect its boiling point, melting point, and reactivity compared to other similar compounds .
Properties
CAS No. |
62184-93-4 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,4-diethyl-2,4-dimethylhexane |
InChI |
InChI=1S/C12H26/c1-7-11(10(4)5)12(6,8-2)9-3/h10-11H,7-9H2,1-6H3 |
InChI Key |
AUVJTUXGNKLTIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)C(C)(CC)CC |
Origin of Product |
United States |
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